1-Benzyl-4-hydroxypyrrolidin-2-one, also known as (S)-1-benzyl-4-hydroxypyrrolidin-2-one, is a chiral compound recognized for its significant role in organic synthesis and pharmaceutical applications. This compound features a pyrrolidinone ring with a hydroxyl group at the 4-position and a benzyl substituent at the 1-position, which contributes to its unique chemical properties and biological activities. Its chiral nature makes it particularly valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are crucial in medicinal chemistry.
1-Benzyl-4-hydroxypyrrolidin-2-one is classified under the category of pyrrolidinones, which are cyclic amides derived from pyrrolidine. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its importance as an intermediate in organic reactions. Its chemical structure can be represented by the molecular formula CHNO, with a CAS number of 191403-66-4.
The synthesis of 1-benzyl-4-hydroxypyrrolidin-2-one typically involves several key steps:
This multi-step synthetic route allows for the efficient production of 1-benzyl-4-hydroxypyrrolidin-2-one with high yields.
The molecular structure of 1-benzyl-4-hydroxypyrrolidin-2-one consists of a five-membered pyrrolidinone ring with a hydroxyl group (-OH) and a benzyl group (-CH-CH-) attached to it. The compound exhibits chirality due to the presence of an asymmetric carbon atom in the pyrrolidinone ring.
Key structural data include:
1-Benzyl-4-hydroxypyrrolidin-2-one can participate in various chemical reactions:
These reactions highlight the versatility of 1-benzyl-4-hydroxypyrrolidin-2-one in synthetic organic chemistry.
Relevant data from studies indicate that variations in substitution patterns can significantly affect the compound's reactivity and biological activity .
1-Benzyl-4-hydroxypyrrolidin-2-one has several scientific applications:
Asymmetric catalysis enables direct access to enantiomerically enriched 1-benzyl-4-hydroxypyrrolidin-2-one, leveraging chiral catalysts to control stereochemistry during ring formation. Key methodologies include:
Hydroxyl-Directed Hydrogenation: Stereoselective reduction of 1-benzyl-3-pyrroline precursors using chiral catalysts like Ir-(P,olefin) complexes achieves moderate enantioselectivity (60-75% ee) [8]. This approach benefits from substrate-directed stereocontrol but faces limitations in achieving pharmaceutical-grade ee.
Asymmetric Hydroboration: Chiral borane reagents derived from terpenes (e.g., α-pinene) facilitate ring formation via enantioselective hydroboration-oxidation sequences. This method yields the target compound with up to 84% ee, though requires stoichiometric chiral auxiliaries [5].
Table 1: Asymmetric Catalytic Methods for Pyrrolidinone Synthesis
Method | Chiral Inductor | Precursor | ee (%) | Yield (%) |
---|---|---|---|---|
Directed Hydrogenation | Ir-(P,olefin) complexes | 1-Benzyl-3-pyrroline | 60-75 | 65-80 |
Asymmetric Hydroboration | α-Pinene-derived borane | 1-Benzyl-3-pyrroline | ≤84 | 70-85 |
Enzymatic Biosynthesis | P450pyr Monooxygenase | 1-Benzylpyrrolidinone | >99 | 40-60 |
Biocatalytic approaches using recombinant E. coli expressing P450pyr monooxygenase enable enantioselective hydroxylation of 1-benzylpyrrolidin-2-one, directly affording (S)-1-benzyl-4-hydroxypyrrolidin-2-one with >99% ee. Though lower yielding (40-60%), this method provides exceptional stereocontrol without metal catalysts [8].
Racemic resolution remains industrially viable for accessing both (R)- and (S)-enantiomers of 1-benzyl-4-hydroxypyrrolidin-2-one. Critical advancements include:
Diastereomeric Salt Formation: Resolution of racemic mixtures using enantiopure resolving agents achieves high stereochemical purity. L-Phenylalanine p-toluenesulfonamide (Ts-(S)-Phe) effectively separates (S)-1-benzyl-4-hydroxypyrrolidin-2-one via selective crystallization, yielding >99% ee material after repeated recrystallization [5].
Enzymatic Kinetic Resolution: Lipase-catalyzed acylations selectively modify one enantiomer of the racemate, leaving the desired (R)- or (S)-alcohol enantiopure. This approach achieves ≥98% ee but suffers from maximal 50% theoretical yield [5].
Table 2: Enantiomeric Enrichment via Resolution Techniques
Resolution Method | Resolving Agent/Enzyme | Target Enantiomer | ee (%) | Limitations |
---|---|---|---|---|
Diastereomeric Salt | Ts-(S)-Phe | (S)-isomer | >99 | Multi-step recrystallization |
Enzymatic Acylation | Candida antarctica lipase | (R)-isomer | ≥98 | 50% max theoretical yield |
Challenges persist in economical racemization of the undesired enantiomer, limiting overall process efficiency. Industrial implementations typically combine resolution with in situ racemization where feasible [5].
Integrated approaches merge asymmetric synthesis with resolution to overcome individual limitations. A patented three-stage hybrid process exemplifies this strategy:
Asymmetric Hydroboration: 1-Benzyl-3-pyrroline undergoes hydroboration using (-)-diisopinocampheylborane (derived from α-pinene, 85% ee) at -25°C, followed by alkaline oxidation. This yields (S)-1-benzyl-4-hydroxypyrrolidin-2-one with 84% ee in 78% yield [5].
Enantiomeric Purification: Crude (S)-enriched material (84% ee) undergoes diastereomeric salt formation with Ts-(S)-Phe. Selective crystallization and decomposition yield pharmaceutical-grade (S)-1-benzyl-4-hydroxypyrrolidin-2-one (>99% ee) [5].
Table 3: Hybrid Process Performance Metrics
Process Stage | Key Conditions | Output ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Asymmetric Hydroboration | (-)-Ipc₂BH, -25°C, EtOH | 84 | 78 | Chiral economy preservation |
Diastereomeric Salt Purification | Ts-(S)-Phe, recrystallization | >99 | 90* | Pharmaceutical-grade ee |
*Yield from purification stage only
This hybrid approach delivers superior productivity (70% overall yield) compared to classical resolution (max 50%), while utilizing the chiral template efficiently. Industrial implementations report significant cost reductions versus standalone asymmetric catalysis or resolution [5].
The hydroxyl and benzyl groups of 1-benzyl-4-hydroxypyrrolidin-2-one serve as handles for diverse derivatization:
O-Glycosylation: The hydroxyl group undergoes stereoselective glycosylation with activated sugar donors (e.g., acetobromoglucose) under Koenigs-Knorr conditions. This affords glycosylated pyrrolidinones like kinsenoside analogues, demonstrating enhanced anti-inflammatory activity [8].
N-Deprotection/Functionalization: Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group, generating 4-hydroxypyrrolidin-2-one—a versatile intermediate for N-alkylation or N-acylation. Reductive amination with formaldehyde/sodium triacetoxyborohydride introduces N-methyl groups, while acyl chlorides yield N-acyl derivatives [9].
Lewis Acid-Mediated Reactions: Titanium(IV) isopropoxide activates the carbonyl group for nucleophilic additions, enabling C-5 functionalization. This strategy constructs quaternary stereocenters adjacent to nitrogen [9].
Table 4: Key Functionalization Reactions and Applications
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
O-Glycosylation | Acetobromoglucose, Ag₂CO₃, BF₃·Et₂O | Kinsenoside analogues | Anti-inflammatory agents |
N-Debenzylation | 10% Pd/C, H₂ (50 psi), MeOH | 4-Hydroxypyrrolidin-2-one | N-Heterocyclic building block |
N-Reductive Amination | RCHO, NaBH₃CN, CH₃CN | N-Alkyl-4-hydroxypyrrolidinones | Bioactive molecule synthesis |
N-Acylation | RCOCl, pyridine, CH₂Cl₂ | N-Acyl-4-hydroxypyrrolidinones | Lactam-based drug candidates |
These transformations enable efficient access to complex molecules like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine—a key intermediate in pharmaceutical synthesis [9].
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9